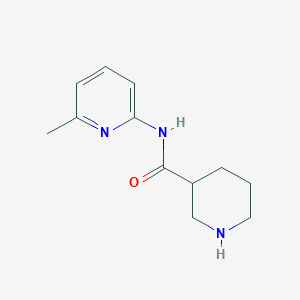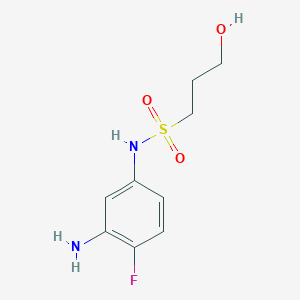
N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
Overview
Description
“N-(6-methylpyridin-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . Its molecular formula is C12H17N3O and it has a molecular weight of 219.28 .Scientific Research Applications
PET Imaging and Neuroinflammation
A study by Wang et al. (2018) developed a synthesis method for a tracer related to N-(6-methylpyridin-2-yl)piperidine-3-carboxamide, which could be used in PET imaging to investigate the IRAK4 enzyme in neuroinflammation. This tracer, with high radiochemical purity and specific activity, shows potential in imaging studies related to neuroinflammatory conditions (Wang et al., 2018).
Synthesis Techniques
Song (2007) explored an improved synthesis method for a compound structurally related to this compound, focusing on optimizing reaction conditions. The study achieved high yield and purity, indicating potential for efficient large-scale production of similar compounds (Song, 2007).
Anti-angiogenic and DNA Cleavage Properties
Kambappa et al. (2017) synthesized and evaluated this compound derivatives for their anti-angiogenic and DNA cleavage activities. These novel analogues showed significant activity, suggesting their potential as anticancer agents due to their dual effects on angiogenesis and DNA interaction (Kambappa et al., 2017).
CGRP Receptor Inhibition
Cann et al. (2012) developed a stereoselective synthesis of a CGRP receptor antagonist structurally related to this compound. This antagonist shows promise in the treatment of conditions like migraine, highlighting the therapeutic potential of such compounds (Cann et al., 2012).
Imaging of Fatty Acid Amide Hydrolase in Brain
Kumata et al. (2015) reported the development of a PET tracer related to this compound for imaging fatty acid amide hydrolase (FAAH) in rat and monkey brains. This tracer provides insights into the role of FAAH in various neurological conditions (Kumata et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-4-2-6-11(14-9)15-12(16)10-5-3-7-13-8-10/h2,4,6,10,13H,3,5,7-8H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZKVMVFUAGCDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655686 | |
| Record name | N-(6-Methylpyridin-2-yl)piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883106-74-9 | |
| Record name | N-(6-Methylpyridin-2-yl)piperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1420180.png)

![5-[2-nitro-4-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1420185.png)


![3-[(5-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1420189.png)
![2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1420191.png)
![5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1420194.png)



![2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B1420199.png)
![2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B1420200.png)
